5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The molecular formula of this compound is C6H5N3O2, and it has a molecular weight of 151.12 g/mol .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, a class to which this compound belongs, have been found to interact with a variety of biological targets, contributing to their diverse biological activities .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a cyano-substituted hydrazine with a suitable β-keto ester under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as transition metals or solid acids may be employed to facilitate the reaction. The use of eco-friendly solvents and reagents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as amines, alcohols, or thiols .
Scientific Research Applications
Chemistry: 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .
Medicine: Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Comparison with Similar Compounds
5-Methyl-1H-pyrazole-3-carboxylic acid: This compound is structurally similar but lacks the cyano group.
3-Methyl-1H-pyrazole-5-carboxylic acid: Another similar compound, which is used as a D-amino acid oxidase inhibitor and has potential therapeutic applications.
Uniqueness: 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both cyano and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-cyano-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-9-4(3-7)2-5(8-9)6(10)11/h2H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEAHHFAQDOUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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